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molecular formula C10H15Cl B8804074 2-(CHLOROMETHYL)-6,6-DIMETHYLBICYCLO[3.1.1]HEPT-2-ENE CAS No. 30897-76-8

2-(CHLOROMETHYL)-6,6-DIMETHYLBICYCLO[3.1.1]HEPT-2-ENE

Cat. No. B8804074
M. Wt: 170.68 g/mol
InChI Key: HJMBBNXCSKYLPS-UHFFFAOYSA-N
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Patent
US04328234

Procedure details

A mixture of triphenylphosphine (7.87 g, 0.03 mol) and 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol (3.04 g, 0.02 mol) in dry carbon tetrachloride (14.0 ml) was stirred and heated at 60° for 4.0 h. After cooling, the reaction mixture was filtered, and the filtrate was concentrated under reduced pressure to afford a semi crystalline mass. This residue was triturated with n-pentane (30 ml), and the mixture was filtered. The filtrate was concentrated under reduced pressure, and the resulting oil was distilled, to afford 2-chloromethyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene as a colourless oil, b.p. 32°-33°/0.2 mm Hg.
Quantity
7.87 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:20][C:21]1([CH3:30])[CH:26]2[CH2:27][CH:22]1[CH2:23][CH:24]=[C:25]2[CH2:28]O.C(Cl)(Cl)(Cl)[Cl:32]>>[Cl:32][CH2:28][C:25]1[CH:26]2[CH2:27][CH:22]([CH2:23][CH:24]=1)[C:21]2([CH3:30])[CH3:20]

Inputs

Step One
Name
Quantity
7.87 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3.04 g
Type
reactant
Smiles
CC1(C2CC=C(C1C2)CO)C
Name
Quantity
14 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° for 4.0 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a semi crystalline mass
CUSTOM
Type
CUSTOM
Details
This residue was triturated with n-pentane (30 ml)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the resulting oil was distilled

Outcomes

Product
Name
Type
product
Smiles
ClCC=1C2C(C(CC1)C2)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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